(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Description
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Properties
IUPAC Name |
8-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3NO2S/c18-16-6-5-14(9-15(16)17(19,20)21)25(23,24)22-12-3-4-13(22)8-11(7-12)10-1-2-10/h5-6,9,12-13H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAMLKDIMBEEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane represents a significant area of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H11ClF3NO4S
- Molecular Weight : 357.73 g/mol
- CAS Number : 1009684-43-8
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including:
- Enzyme Inhibition : The sulfonyl group is known to enhance binding affinity towards various enzymes, potentially acting as a reversible inhibitor.
- Receptor Modulation : The bicyclic structure may allow for selective binding to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Pharmacological Effects
- Antinociceptive Activity : Studies indicate that the compound exhibits significant pain-relieving properties in animal models. It has been shown to reduce pain responses in inflammatory models, suggesting potential for development as an analgesic.
- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, indicating a role in modulating immune responses.
- Neuroprotective Effects : Preliminary research suggests neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Pain reduction in animal models | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotective | Protection against neuronal damage |
Case Study 1: Antinociceptive Efficacy
In a controlled study involving rodents, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain response measured by the formalin test, supporting its potential as an analgesic agent.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the compound's effect on inflammatory markers in a model of induced arthritis. Treatment with the compound resulted in significant reductions in TNF-alpha and IL-6 levels compared to control groups, highlighting its anti-inflammatory capabilities.
Research Findings
Recent literature emphasizes the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Studies utilizing advanced imaging techniques and molecular docking simulations have provided insights into its binding affinities and interactions with target proteins.
Scientific Research Applications
Pharmaceutical Applications
This compound has garnered attention for its potential as a pharmaceutical agent, particularly in the field of cancer therapy.
Anticancer Activity
Research indicates that compounds similar to (1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane exhibit significant antitumor activity. For instance, studies have shown that related sulfonamide derivatives can inhibit specific cancer cell lines, demonstrating the compound's potential as a lead structure in drug development targeting cancer cells . The National Cancer Institute has protocols for assessing such compounds, which could be applied to this molecule to evaluate its efficacy against various tumor types.
Synthetic Chemistry
The synthesis of this compound involves several key steps that can be adapted for the production of other related compounds.
Synthetic Routes
Various synthetic methodologies have been developed to create similar bicyclic compounds, often utilizing reactions involving isocyanates and amines . Understanding these synthetic pathways allows researchers to modify the compound's structure to enhance its biological activity or reduce toxicity.
Case Studies and Research Findings
Several studies have documented the biological activity of structurally related compounds:
- Antimitotic Activity : A study highlighted the antimitotic effects of sulfonamide derivatives against human tumor cells, with mean growth inhibition values indicating strong potential for further development .
- Enzyme Inhibition : Research has shown that certain derivatives act as effective inhibitors of MEK enzymes, which are critical in cancer signaling pathways, suggesting that this compound could similarly impact these pathways .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane, and how can they be addressed methodologically?
- Answer : The bicyclo[3.2.1]octane scaffold introduces steric hindrance, complicating sulfonylation and cyclopropane ring formation. A stepwise approach is recommended:
- Step 1 : Synthesize the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or intramolecular alkylation (e.g., using tert-butyl carbamate intermediates, as in ).
- Step 2 : Introduce the sulfonyl group using 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C to room temperature, 12–24 hours).
- Step 3 : Install the cyclopropylidene moiety via a Wittig reaction or transition-metal-catalyzed coupling (e.g., palladium-mediated cyclopropanation).
- Validation : Monitor intermediates via HPLC (>95% purity) and confirm stereochemistry using NOESY NMR and X-ray crystallography (as in ) .
Q. How can the structural configuration of this compound be reliably confirmed?
- Answer : Use a combination of:
- X-ray crystallography to resolve the bicyclo[3.2.1]octane geometry and sulfonyl group orientation (e.g., monoclinic space group P2₁/c, with unit cell parameters a = 7.2030 Å, b = 11.3097 Å, c = 14.8372 Å, β = 97.391°) .
- NMR spectroscopy :
- ¹H NMR : Look for diagnostic peaks: δ 1.5–2.5 ppm (bridged cyclohexane protons), δ 7.5–8.0 ppm (aromatic sulfonyl protons).
- ¹³C NMR : Cyclopropylidene carbons appear at δ 90–100 ppm.
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated for C₁₉H₁₈ClF₃NO₂S: 440.07 g/mol) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for analogs of this compound?
- Answer : Discrepancies often arise from stereochemical impurities or assay conditions. Mitigate via:
- Enantiopure synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation for cyclopropane precursors) .
- Standardized assays : Compare IC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays for GPCR targets).
- Meta-analysis : Cross-reference data from structurally related compounds (e.g., ’s sulfonamide derivatives showed SAR dependence on para-substituents) .
Q. How does the sulfonyl group’s electronic profile influence pharmacological activity?
- Answer : The 4-chloro-3-(trifluoromethyl)phenylsulfonyl group enhances:
- Electron-withdrawing effects : Stabilizes sulfonamide-protein interactions (e.g., hydrogen bonding with lysine residues).
- Lipophilicity : LogP increases by ~1.5 units compared to non-sulfonylated analogs, improving blood-brain barrier penetration (calculated via ChemDraw).
- Metabolic stability : The trifluoromethyl group reduces oxidative metabolism (CYP3A4/2D6 inhibition assays required) .
Q. What computational methods are optimal for modeling the cyclopropylidene moiety’s conformational dynamics?
- Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to optimize geometry and calculate strain energy (~25 kcal/mol due to bicyclo[3.2.1]octane distortion).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., explicit water models) to assess ring puckering and sulfonyl group rotation barriers.
- Docking studies : Align with target proteins (e.g., sigma-1 receptors) using AutoDock Vina, focusing on cyclopropylidene’s π-π stacking with aromatic residues .
Methodological Considerations
Q. How can researchers optimize solubility for in vivo studies without altering the core structure?
- Answer :
- Salt formation : Use hydrochloride salts (e.g., ’s hydrochloride derivative improved aqueous solubility by 10-fold) .
- Co-solvent systems : Combine DMSO/PEG-400 (80:20 v/v) for intravenous administration.
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol, 55:45 molar ratio) to enhance bioavailability .
Q. What analytical techniques are critical for assessing batch-to-batch consistency?
- Answer :
- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10, 1.0 mL/min) to confirm enantiomeric excess (>99%).
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates stability).
- Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 51.77%, H: 4.11%, N: 3.18%) .
Data Interpretation and Contradictions
Q. Why do some studies report conflicting metabolic stability data for bicyclo[3.2.1]octane derivatives?
- Answer : Variations arise from:
- Species differences : Rat liver microsomes may overpredict human clearance (use chimeric mice with humanized hepatocytes).
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) slow CYP-mediated oxidation, while electron-donating groups (e.g., -OCH₃) accelerate it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
